N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline
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Overview
Description
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline typically involves multiple steps. One common method includes the nitration of 4,5-dimethoxybenzyl alcohol to form 4,5-dimethoxy-2-nitrobenzyl alcohol. This intermediate is then reacted with 3,5-dimethoxyaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced during the reaction.
Scientific Research Applications
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: Shares the nitro and methoxy groups but lacks the aniline moiety.
2-Nitrobenzyl alcohol: Similar nitrobenzyl structure but with fewer methoxy groups.
4,5-Dimethoxy-2-nitrobenzyl bromide: Contains a bromide group instead of the aniline moiety.
Uniqueness
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline is unique due to its combination of multiple methoxy groups and a nitro group, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and potential pharmaceutical development.
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-22-13-6-12(7-14(8-13)23-2)18-10-11-5-16(24-3)17(25-4)9-15(11)19(20)21/h5-9,18H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMKNEGTZWPCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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